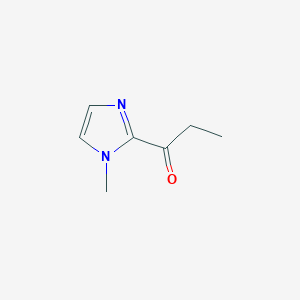

1-(1-methyl-1H-imidazol-2-yl)propan-1-one

Description

Significance of Imidazole (B134444) Heterocycles in Organic Chemistry and Advanced Materials

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. nbinno.comirjmets.com This structural motif is a cornerstone in organic chemistry due to its unique electronic properties, aromatic stability, and amphoteric nature, meaning it can act as both a weak acid and a weak base. nbinno.com The imidazole ring is a fundamental component of many biologically crucial molecules, including the amino acid histidine and the hormone histamine. lifechemicals.com Its presence is pivotal in numerous physiological processes, making it a valuable scaffold in drug design and medicinal chemistry. lifechemicals.comnumberanalytics.com

Beyond its biological importance, the imidazole framework is integral to the development of advanced materials. irjmets.com Imidazole derivatives are used to create high-performance polymers and ionic liquids known for their high thermal stability and conductivity. irjmets.comlifechemicals.com The ability of the imidazole nitrogen atoms to coordinate with metal ions also makes these compounds essential as ligands in catalysis and coordination chemistry, influencing the development of novel electronic materials. nbinno.comirjmets.com

Overview of Propan-1-one Derivatives in Chemical Synthesis

Propan-1-one, a simple ketone, serves as a parent structure for a vast array of derivatives that are significant in chemical synthesis. The propan-1-one backbone provides a reactive carbonyl group that is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. These derivatives are widely used as intermediates and building blocks for constructing more complex molecules. ontosight.ai

In organic synthesis, propan-1-one derivatives participate in a variety of classical reactions, including aldol (B89426) condensations, Michael additions, and Grignard reactions. ontosight.airesearchgate.net Their utility is prominent in the pharmaceutical industry, where they serve as precursors for active pharmaceutical ingredients (APIs). ontosight.ai For instance, propiophenone (B1677668) (1-phenylpropan-1-one) is an intermediate in the synthesis of pharmaceuticals like phenmetrazine. wikipedia.org The functional group arrangement in propan-1-one derivatives significantly influences their chemical reactivity, solubility, and potential applications in materials science for developing new polymers and composites. ontosight.aiontosight.ai

Specific Research Focus on 1-(1-methyl-1H-imidazol-2-yl)propan-1-one

The compound this compound is a specific derivative that combines the features of both the imidazole heterocycle and the propan-1-one structure. The molecule consists of a propan-1-one chain attached at its carbonyl carbon to the second position of a 1-methyl-imidazole ring. This particular arrangement of a ketone group adjacent to the imidazole ring suggests its potential as a versatile synthetic intermediate.

While extensive research dedicated exclusively to this compound is not widely documented in publicly available literature, its chemical properties can be inferred from its structure and comparison to analogous compounds. The presence of the ketone functional group and the nucleophilic/basic nitrogen atoms of the imidazole ring makes it a candidate for further chemical modifications. It could serve as a precursor for synthesizing more complex imidazole-based compounds, potentially for screening in medicinal chemistry for various therapeutic activities. For comparison, the related compound 1-(1H-imidazol-2-yl)propan-1-one (the non-methylated analog) has documented computed properties. nih.gov

Below is a table of computed chemical properties for this compound.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCC(=O)c1ncn(c1)C |

| Hydrogen Bond Acceptor Count | 2 |

| Hydrogen Bond Donor Count | 0 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 34.9 Ų |

| Complexity | 169 |

This data is computationally generated and serves as an estimation.

Research on similar structures, such as 3-(1H-imidazol-1-yl)propan-1-one derivatives, has highlighted their potential in developing new antifungal agents, indicating a promising area for the application of related compounds. mdpi.com The specific methylation at the N-1 position of the imidazole ring in this compound prevents it from acting as a hydrogen bond donor at that site, which would influence its intermolecular interactions and solubility compared to its non-methylated counterpart. This subtle structural modification can be critical in designing molecules for specific biological targets or material properties.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylimidazol-2-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-6(10)7-8-4-5-9(7)2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGBXWXLIIWHSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NC=CN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138536-16-0 | |

| Record name | 1-(1-methyl-1H-imidazol-2-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-(1-methyl-1H-imidazol-2-yl)propan-1-one Analogues

The synthesis of analogues of this compound is deeply rooted in the broader field of imidazole (B134444) synthesis. The imidazole ring, a key structural motif in many biologically active compounds, can be constructed through a variety of synthetic strategies.

Multi-component Reactions for Imidazole Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing the imidazole scaffold. One of the most classic MCRs for imidazole synthesis is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. This method is widely used for the commercial production of several imidazoles. A modification of this reaction, where one equivalent of ammonia is replaced by an amine, allows for the synthesis of N-substituted imidazoles in good yields.

Modern advancements in MCRs have expanded the toolkit for imidazole synthesis. For instance, a robust, one-pot synthetic method has been developed for 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles through a multi-component condensation catalyzed by p-toluenesulfonic acid (PTSA), providing good isolated yields under mild conditions. researchgate.net Another approach involves a four-component condensation of arylglyoxals, primary amines, carboxylic acids, and isocyanides on a solid support, which can then be cyclized to yield tetrasubstituted imidazoles. beilstein-journals.org

| Reaction Name | Components | Product | Key Features |

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine | Substituted Imidazole | Classic, commercially used method. acs.org |

| PTSA-catalyzed MCR | Benzil, Substituted Benzaldehyde, Ammonium (B1175870) Acetate, Aniline | Tri- or Tetra-substituted Imidazole | Mild conditions, good yields. researchgate.net |

| Solid-phase MCR | Arylglyoxal, Primary Amine, Carboxylic Acid, Isocyanide | Tetrasubstituted Imidazole | Utilizes a solid support for synthesis. beilstein-journals.org |

Condensation Protocols for Substituted Imidazoles

Condensation reactions are a cornerstone of imidazole synthesis. A common method involves the reaction of a 1,2-diketone or a related species with an aldehyde and a source of ammonia. For example, 2,4,5-trisubstituted imidazoles can be synthesized from the reaction of a 1,2-diketone, an aldehyde, and ammonium acetate. rsc.org This one-pot condensation can be catalyzed by various acids, such as p-toluenesulfonic acid, to achieve high yields. researchgate.net

Researchers have also developed protocols using zeolites as heterogeneous solid acid catalysts for the synthesis of tetra-substituted imidazoles through the condensation of benzil, aldehydes, amines, and ammonium acetate. researchgate.net Microwave-assisted condensation reactions have also been employed to synthesize highly substituted imidazoles in the presence of catalysts like sulphamic acid, offering advantages such as shorter reaction times and high yields. uobasrah.edu.iq

| Reactants | Catalyst/Conditions | Product | Reference |

| 1,2-Diketone, Aldehyde, Ammonium Acetate | Acid catalyst (e.g., PivOH) | Trisubstituted Imidazole | rsc.org |

| Benzil, Aldehyde, Amine, Ammonium Acetate | Zeolite H-ZSM 22 | Tetrasubstituted Imidazole | researchgate.net |

| Benzil, Substituted Benzaldehyde, Aniline, Ammonium Acetate | Sulphamic Acid, Microwave | Tetrasubstituted Imidazole | uobasrah.edu.iq |

Metal-Catalyzed and Metal-Free Synthetic Approaches

Both metal-catalyzed and metal-free approaches have been successfully employed in the synthesis of imidazole analogues. Metal-free routes are gaining prominence due to their environmental benefits. An expedient metal-free synthetic route for tri- and tetrasubstituted imidazoles involves an acid-promoted multicomponent reaction. rsc.org Another transition metal-free method reports the base-promoted, deaminative coupling of benzylamines with nitriles to produce 2,4,5-trisubstituted imidazoles. acs.org

On the other hand, metal catalysts can offer unique reactivity and efficiency. Palladium-catalyzed decarboxylative addition and cyclization of carboxylic acids and aliphatic nitriles provides a novel one-pot method for assembling multiply substituted imidazoles. wikipedia.org Copper-catalyzed reactions have also been utilized, for instance, in the synthesis of imidazo[1,2-a]pyridines, which share a similar heterocyclic core. nih.gov Chromium oxide (Cr2O3) nanoparticles have been used as a catalyst for the synthesis of 2,4,5-trisubstituted-1H-imidazoles under microwave irradiation in water. nih.gov

| Approach | Catalyst/Reagents | Key Features | Reference |

| Metal-Free | Pivalic acid | Acid-promoted MCR | rsc.org |

| Metal-Free | Base | Deaminative coupling of benzylamines and nitriles | acs.org |

| Metal-Catalyzed | Palladium | Decarboxylative addition and cyclization | wikipedia.org |

| Metal-Catalyzed | Cr2O3 nanoparticles | Microwave-assisted, in water | nih.gov |

Strategies for Introducing the Propan-1-one Moiety

The introduction of the propan-1-one moiety at the 1-position of the imidazole ring is a crucial step in the synthesis of the target compound and its analogues. A common strategy involves the alkylation of an imidazole derivative with a suitable three-carbon electrophile. For instance, pivotal ketone intermediates for antifungal agents have been prepared by reacting an appropriate acetophenone (B1666503) with dimethylamine (B145610) hydrochloride and paraformaldehyde to yield a Mannich base hydrochloride. Subsequent alkylation of imidazole with this Mannich base provides the desired 3-(1H-imidazol-1-yl)propan-1-one structure. nih.gov

Another approach involves the Michael addition of imidazole to an α,β-unsaturated ketone. This reaction can be influenced by the choice of solvent and catalyst.

Derivatization Strategies of the Imidazole Core

The imidazole core offers multiple sites for functionalization, allowing for the synthesis of a diverse library of analogues. The nitrogen atoms are particularly amenable to derivatization.

Functionalization at Nitrogen (N-alkylation, N-acylation)

N-alkylation is a fundamental transformation in imidazole chemistry. It can be achieved by reacting the imidazole with an alkyl halide in the presence of a base. nih.gov For instance, N-alkylation of imidazole, 2-methylimidazole, and 2-methyl-4-nitroimidazole has been carried out to generate compounds with antibacterial activity. nih.gov The use of solid base catalysts, such as alkali-metal promoted carbons, offers a green, solvent-free procedure for N-alkylation with high yields. researchgate.net Another method involves the reaction of imidazole compounds with carbonic esters in the presence of a solvent and catalyst.

Functionalization at Carbon (C-alkylation, C-acylation)

The introduction of alkyl or acyl groups at the carbon atoms of the imidazole ring or the propan-1-one side chain is a key strategy for modifying the compound's properties. C-acylation at the C2 position of 1-methyl-1H-imidazole is a direct method for the synthesis of the target compound. A notable method involves the reaction of 2-lithio-1-methyl-1H-imidazole with an activated acylating agent, such as a pyrrolidine (B122466) amide of propanoic acid. This approach provides a direct route to 2-alkanoyl-1-methyl-1H-imidazoles, including the title compound.

Functionalization of the propan-1-one side chain can be achieved through the generation of an enolate. The protons on the carbon atom alpha to the carbonyl group (the methylene (B1212753) group of the propan-1-one chain) are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. libretexts.orglibretexts.org This enolate is a powerful nucleophile and can react with various electrophiles.

C-alkylation: The enolate can be reacted with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to introduce an alkyl group at the alpha-carbon of the ketone. libretexts.org This allows for the synthesis of a variety of derivatives with extended or branched side chains.

C-acylation: The enolate can also react with acylating agents, such as acyl chlorides or anhydrides, to introduce a second acyl group, leading to the formation of a β-dicarbonyl compound.

These reactions are summarized in the table below:

| Reaction Type | Reagents | Product Type |

| C-alkylation | Strong base (e.g., LDA), Alkyl halide (R-X) | α-Alkyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-one |

| C-acylation | Strong base (e.g., LDA), Acylating agent (RCOCl) | β-Dicarbonyl derivative |

Modifications of the Propan-1-one Side Chain

Beyond C-alkylation and C-acylation, the propan-1-one side chain can undergo other significant transformations. The carbonyl group itself is a reactive center that can be targeted for various modifications.

One important transformation is the reduction of the ketone to a secondary alcohol. This can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction converts the propan-1-one side chain into a 1-hydroxypropyl group, opening up further avenues for functionalization, such as esterification or etherification of the newly formed hydroxyl group.

Another key reaction involves the activation of the acyl group by converting the imidazole to a quaternary imidazolium (B1220033) salt. Treatment of the 2-acyl-1-methyl-imidazole with an alkylating agent like methyl iodide leads to the formation of a 1,3-dimethyl-2-acylimidazolium salt. This quaternization significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The activated acyl group can then readily react with various nucleophiles, such as amines to form amides or alcohols to form esters.

Reaction Mechanisms of Key Synthetic Pathways

Understanding the mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and predicting outcomes.

Detailed Mechanistic Elucidation of Imidazole Formation

A fundamental method for the synthesis of the imidazole ring is the Debus-Radziszewski imidazole synthesis. ptfarm.plgoogle.comacs.orgwiley.com This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde, and ammonia or a primary amine. ptfarm.plgoogle.comacs.orgwiley.com

The reaction is generally understood to proceed in two main stages:

Diimine Formation: The 1,2-dicarbonyl compound reacts with two equivalents of ammonia or a primary amine to form a diimine intermediate.

Condensation and Cyclization: The diimine then condenses with the aldehyde. The exact mechanism of this step is not fully certain but involves the formation of the imidazole ring through a series of addition and elimination steps. ptfarm.placs.org

A plausible mechanism for the second stage involves the nucleophilic attack of one of the imine nitrogens of the diimine onto the carbonyl carbon of the aldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazole ring.

Stereochemical Considerations in Synthesis

When modifications to the propan-1-one side chain introduce a chiral center, stereochemical control becomes an important consideration. For instance, the C-alkylation of the enolate of this compound can create a stereocenter at the alpha-carbon. Achieving stereoselectivity in such reactions often requires the use of chiral auxiliaries, chiral bases, or chiral catalysts.

Recent research has demonstrated the potential for stereodivergent synthesis in the allylic alkylation of 2-acylimidazoles. By using a combination of a chiral Lewis acid and a chiral iridium complex, it is possible to control the stereochemistry of the newly formed stereocenter. This dual catalytic system allows for the selective formation of different stereoisomers by judiciously choosing the enantiomers of the catalysts.

Isolation and Purification Techniques for Imidazole Ketones

The isolation and purification of this compound and its derivatives often require a combination of techniques to achieve the desired level of purity.

Chromatography is a widely used method for the purification of imidazole derivatives.

Column Chromatography: Silica gel or alumina (B75360) are common stationary phases for the purification of imidazole ketones. The choice of eluent is critical and typically involves a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol (B129727), or acetone) to achieve optimal separation.

High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for analytical purposes or for the separation of enantiomers, HPLC is the method of choice. ptfarm.pl Reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile (B52724) and/or methanol with water, often with additives like ammonium formate, are frequently employed for the separation of imidazole derivatives. wiley.comresearchgate.net Chiral stationary phases are used for the separation of enantiomers. ptfarm.pl

Crystallization is another powerful technique for the purification of solid imidazole ketones. The choice of solvent is crucial for successful crystallization. Solvents in which the compound is sparingly soluble at room temperature but readily soluble at higher temperatures are ideal. Common solvents for the crystallization of imidazole derivatives include ethanol, methanol, benzene, toluene, and mixtures thereof. google.com In some cases, the product may be an oil, making crystallization challenging. In such instances, converting the imidazole to a salt (e.g., a tosylate salt) by treatment with a strong acid can induce crystallization. google.com This technique can also be used to selectively precipitate one regioisomer from a mixture. google.com

The following table summarizes common purification techniques:

| Technique | Description | Application |

| Column Chromatography | Separation based on differential adsorption on a solid stationary phase. | General purification of reaction mixtures. |

| HPLC | High-resolution separation, including analytical and preparative scales. | High-purity isolation, separation of isomers. ptfarm.plwiley.comresearchgate.net |

| Crystallization | Purification based on differences in solubility. | Purification of solid products, isolation of salts. google.comgoogle.com |

Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions of the Imidazole (B134444) Ring

Electrophilic aromatic substitution (SEAr) is a foundational reaction class for aromatic systems. The imidazole ring in 1-(1-methyl-1H-imidazol-2-yl)propan-1-one is inherently electron-rich and thus susceptible to attack by electrophiles. However, the reactivity and regioselectivity are governed by the interplay of the substituents on the ring: the N-methyl group at position 1 and the propanoyl group at position 2.

The N-methyl group is an activating group, donating electron density to the ring system. Conversely, the 2-propanoyl group is strongly electron-withdrawing and deactivating due to both inductive and resonance effects. This deactivation significantly reduces the nucleophilicity of the imidazole ring, making SEAr reactions more challenging compared to unsubstituted or alkyl-substituted imidazoles. google.com

Furthermore, the basic nitrogen atom at position 3 can be readily protonated or can coordinate with a Lewis acid catalyst under typical SEAr conditions (e.g., in nitration or Friedel-Crafts reactions). This protonation would further increase the deactivation of the ring, rendering it highly resistant to electrophilic attack.

Should a reaction proceed under forcing conditions, the substitution pattern would be directed by these electronic factors. The C4 and C5 positions are the most likely sites for substitution. The deactivating 2-acyl group would primarily direct incoming electrophiles away from its vicinity. The nitration of 2-methylimidazole, for example, typically requires harsh conditions, such as a mixture of concentrated nitric and sulfuric acids at elevated temperatures, to yield the 2-methyl-4(5)-nitroimidazole product. google.comtsu.ruresearchgate.net A similar requirement for aggressive conditions would be anticipated for the nitration or halogenation of this compound.

Nucleophilic Reactions at the Carbonyl Center

The carbonyl carbon of the propanoyl group is an electrophilic center and is highly susceptible to nucleophilic attack. This reactivity is central to many transformations of this compound. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then typically protonated upon workup to yield an alcohol. youtube.comlibretexts.orglibretexts.org

A wide array of nucleophiles can participate in this reaction, including:

Hydride Reagents: These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, resulting in reduction. This is discussed in detail in section 4.4.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon-based nucleophiles that add an alkyl, aryl, or vinyl group to the carbonyl carbon, yielding a tertiary alcohol after acidic workup. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

Cyanide: The addition of a cyanide ion (e.g., from HCN or NaCN) forms a cyanohydrin, a versatile intermediate in organic synthesis.

The 2-acylimidazole moiety is also recognized as a valuable carboxylic acid equivalent. After nucleophilic addition, the imidazole ring can be transformed into a good leaving group, facilitating further reactions. For instance, alkylation of the imidazole nitrogen with methyl triflate forms a dimethylacylimidazolium intermediate, which can be readily converted to esters or other carboxylic acid derivatives. nih.gov

Table 1: Examples of Nucleophilic Addition to the Carbonyl Center

| Nucleophile (Reagent) | Intermediate | Final Product Type |

|---|---|---|

| Hydride (NaBH₄, LiAlH₄) | Alkoxide | Secondary Alcohol |

| Grignard Reagent (R-MgX) | Magnesium Alkoxide | Tertiary Alcohol |

| Organolithium (R-Li) | Lithium Alkoxide | Tertiary Alcohol |

| Cyanide (NaCN/H⁺) | Alkoxide | Cyanohydrin |

Organometallic Reactions and Catalyst Development

The class of 2-acylimidazoles, including this compound, has proven to be exceptionally useful as substrates in sophisticated organometallic catalytic systems. Their enolates serve as effective pronucleophiles in various asymmetric carbon-carbon bond-forming reactions.

A notable application is in stereodivergent allylic alkylation. snnu.edu.cn In these reactions, a dual catalyst system, often comprising nickel and palladium or nickel and iridium complexes with chiral ligands, is employed. snnu.edu.cnacs.org The nickel catalyst coordinates to the 2-acylimidazole, facilitating the formation of a chiral enolate. Simultaneously, the second metal catalyst (e.g., palladium) generates a π-allyl electrophile from an allylic precursor. The subsequent reaction between the nucleophilic enolate and the electrophilic π-allyl complex allows for the synthesis of α-allylated ketones with high levels of regio- and stereocontrol. snnu.edu.cn By carefully selecting the enantiomers of the ligands for each metal catalyst, it is possible to access all possible stereoisomers of the product from the same starting materials. snnu.edu.cn

Table 2: Catalytic Asymmetric Allylation of 2-Acylimidazoles

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Ni/Ir Dual Catalysis | Stereodivergent α-allylation | Access to all four stereoisomers with high d.r. and e.e. | snnu.edu.cn |

| Ni/Pd Dual Catalysis | Asymmetric α-allylation | Effective for α-aryl-substituted 2-acetyl imidazoles. | acs.org |

| Cinchonidinium Catalysts | Phase-transfer alkylation | High yields and excellent enantioselectivity with allyl and benzyl (B1604629) electrophiles. | nih.gov |

The imidazole and carbonyl moieties can also act as a bidentate ligand system, coordinating to metal centers and influencing the development of novel catalysts for various organic transformations.

Reductive Transformations of the Ketone Moiety

The ketone functional group in this compound can be readily reduced to a secondary alcohol, 1-(1-methyl-1H-imidazol-2-yl)propan-1-ol. This transformation is typically achieved using complex metal hydride reagents.

The most common reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com NaBH₄ is a milder reducing agent and is typically used in protic solvents like methanol (B129727) or ethanol. numberanalytics.comyoutube.com LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), with a separate aqueous or acidic workup step to protonate the resulting alkoxide intermediate. masterorganicchemistry.combyjus.comyoutube.comorganicchemistrytutor.com

The mechanism for both reagents involves the nucleophilic transfer of a hydride ion from the boron or aluminum center to the electrophilic carbonyl carbon. youtube.com This attack breaks the C=O π-bond and forms a tetrahedral alkoxide intermediate. Subsequent protonation yields the final alcohol product. Given the planarity of the ketone, if the resulting alcohol is chiral, the reaction typically produces a racemic mixture of enantiomers unless a chiral reducing agent or catalyst is used.

Research has shown that α-allylated 2-acylimidazole products can be effectively converted to the corresponding alcohols under reductive conditions, demonstrating the feasibility of this transformation within this class of compounds. snnu.edu.cn

Table 3: Common Reagents for Ketone Reduction

| Reagent | Abbreviation | Solvent System | Reactivity |

|---|---|---|---|

| Sodium borohydride | NaBH₄ | Protic (e.g., MeOH, EtOH) | Mild; reduces aldehydes and ketones. |

| Lithium aluminum hydride | LiAlH₄ | Aprotic (e.g., Ether, THF) followed by H₃O⁺ workup | Strong; reduces ketones, esters, carboxylic acids, amides. |

Oxidative Transformations of the Compound

The oxidative chemistry of this compound presents several possibilities, targeting either the ketone moiety or the imidazole ring.

One potential reaction at the ketone is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or other peroxides. wikipedia.orgnih.govyoutube.comorganic-chemistry.orgalfa-chemistry.com In this reaction, an oxygen atom is inserted into a carbon-carbon bond adjacent to the carbonyl group. The regioselectivity is determined by the migratory aptitude of the adjacent groups. For this compound, the migration could involve either the imidazole ring or the ethyl group. Generally, groups that can better stabilize a positive charge have a higher migratory aptitude. This would likely lead to the formation of ethyl 1-methyl-1H-imidazole-2-carboxylate.

The imidazole ring itself is also susceptible to oxidation, though it is generally considered a relatively stable aromatic system. researchgate.net Strong oxidizing agents or specific catalytic systems can lead to oxidative cleavage of the ring. researchgate.netresearchgate.netfrontiersin.org For instance, oxidation of the imidazole ring in histidine residues has been observed using systems that generate hydroxyl radicals, such as the ascorbic acid-copper ion system. nih.gov Such reactions can lead to the formation of various degradation products, including formamide (B127407) derivatives, by breaking the C=C or C=N bonds within the ring. acs.org Additionally, direct oxidation of the nitrogen at position 3 is challenging; the synthesis of 1-methylimidazole-N-oxide, for instance, cannot be achieved by direct oxidation with hydrogen peroxide and requires a multi-step synthesis. orgsyn.orgorgsyn.org

Coordination Chemistry of 1 1 Methyl 1h Imidazol 2 Yl Propan 1 One As a Ligand

Ligand Properties of Imidazole (B134444) Derivatives in Metal Complexation

Imidazole derivatives are known for their ability to form stable complexes with a wide range of metal ions. This ability is primarily attributed to the presence of nitrogen donor atoms within the five-membered heterocyclic ring.

The imidazole ring possesses two nitrogen atoms, the pyridinic nitrogen (N3) and the pyrrolic nitrogen (N1). In 1-substituted imidazoles, such as 1-(1-methyl-1H-imidazol-2-yl)propan-1-one, the N1 nitrogen is bonded to a methyl group, leaving the sp²-hybridized pyridinic nitrogen (N3) as the primary site for coordination with metal ions. This nitrogen atom has a lone pair of electrons in an sp² hybrid orbital that is readily available for donation to a metal center, forming a stable sigma bond. The coordination of metal ions to the N3 position of the imidazole ring is a well-established and dominant feature in the coordination chemistry of N-substituted imidazoles.

The presence of the propan-1-one group at the C2 position of the imidazole ring introduces a carbonyl oxygen atom, which can also act as a potential donor site. This opens up the possibility of the ligand acting in a bidentate fashion, chelating to a metal ion through both the N3 of the imidazole ring and the oxygen of the carbonyl group to form a stable five-membered chelate ring. The electrophilicity of the acyl group can be modulated by the coordination of a metal ion to the imidazole moiety, which in turn can influence the reactivity and stability of the resulting complex. The ability of the ligand to act as a bidentate N,O-donor is a key feature that distinguishes its coordination chemistry from that of simple N-methylimidazole. This chelation can lead to the formation of more stable complexes compared to monodentate imidazole ligands.

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic methods are indispensable for elucidating the structure and bonding in metal complexes. For a hypothetical complex of this compound, coordination with a metal ion is expected to occur primarily through the N3 nitrogen of the imidazole ring and potentially through the oxygen atom of the propanone group, forming a chelate ring.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand would be characterized by a strong absorption band corresponding to the C=O stretching vibration (ν(C=O)) of the ketone group, typically found in the range of 1680-1700 cm⁻¹. Upon coordination to a metal center via the carbonyl oxygen, this band would be expected to shift to a lower frequency (a redshift). This shift is indicative of the weakening of the C=O bond due to the donation of electron density from the oxygen to the metal ion. Furthermore, changes in the vibrational modes of the imidazole ring, particularly the C=N stretching vibration, would also be anticipated, signaling the involvement of the ring nitrogen in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide significant insights into the ligand's coordination. In the ¹H NMR spectrum, the protons on the imidazole ring and the ethyl group of the propanone moiety would likely experience shifts in their chemical environments upon complexation. The magnitude and direction of these shifts would depend on the nature of the metal ion and the geometry of the complex. Similarly, in the ¹³C NMR spectrum, the resonance of the carbonyl carbon would be particularly sensitive to coordination, likely shifting downfield.

Electronic (UV-Vis) Spectroscopy: The electronic spectrum of the ligand is expected to show absorptions in the UV region due to π→π* and n→π* transitions within the imidazole ring and the carbonyl group. Coordination to a transition metal ion would introduce new absorption bands in the visible region, corresponding to d-d transitions and/or ligand-to-metal charge transfer (LMCT) bands. The positions and intensities of these bands would be characteristic of the metal ion's d-electron configuration and the coordination geometry of the complex.

Table 5.3.1: Anticipated Spectroscopic Shifts for this compound Metal Complexes

| Spectroscopic Technique | Key Functional Group | Expected Change upon Coordination |

|---|---|---|

| IR Spectroscopy | Carbonyl (C=O) | Shift to lower wavenumber (redshift) |

| IR Spectroscopy | Imidazole (C=N) | Shift in wavenumber |

| ¹³C NMR Spectroscopy | Carbonyl Carbon | Downfield shift |

| ¹H NMR Spectroscopy | Imidazole Protons | Chemical shift changes |

This table is predictive and based on the behavior of analogous compounds.

Reactivity and Catalytic Applications of Derived Metal Complexes

While no catalytic applications have been reported specifically for complexes of this compound, the broader family of metal-imidazole complexes is known for its catalytic prowess in various organic transformations. mdpi.comnbinno.com

Complexes of transition metals like copper, palladium, nickel, and cobalt containing imidazole-based ligands have been successfully employed as catalysts in reactions such as:

Oxidation Reactions: Metal complexes can catalyze the oxidation of alcohols, alkanes, and olefins. For example, imidazole-containing copper complexes have been studied for the oxidation of styrene. mdpi.com

Cross-Coupling Reactions: Palladium and nickel complexes with N-donor ligands are staples in C-C and C-N bond-forming reactions, such as Suzuki, Heck, and Sonogashira couplings.

Polymerization: Certain transition metal complexes act as catalysts for olefin polymerization.

Table 5.4.1: Potential Catalytic Applications for Metal Complexes of this compound

| Reaction Type | Potential Metal Center | Role of the Ligand |

|---|---|---|

| Catalytic Oxidation | Cu(II), Co(II), Mn(II) | Stabilize metal center, modulate redox potential |

| C-C Cross-Coupling | Pd(II), Ni(II) | Enhance catalyst stability and solubility |

This table is speculative and based on applications of other imidazole-containing metal complexes.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic properties of molecules. By approximating the electron density, DFT calculations can provide accurate predictions of molecular geometries, orbital energies, and reactivity indicators.

Optimized Molecular Geometries and Conformational Analysis

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical hardness, and electronic excitability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For 1-(1-methyl-1H-imidazol-2-yl)propan-1-one , a HOMO-LUMO analysis would map the distribution of these orbitals across the molecule. It is anticipated that the HOMO would be localized primarily on the electron-rich imidazole (B134444) ring, while the LUMO would likely be centered on the carbonyl group of the propan-1-one moiety, which is an electron-withdrawing group. The precise energy values and the resulting energy gap would quantify the molecule's reactivity profile.

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential.

For This compound , an MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the imidazole ring, highlighting these as primary sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms.

Spectroscopic Property Predictions via Computational Methods

Computational methods are also instrumental in predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

Predicted Vibrational Frequencies (IR)

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an infrared (IR) spectrum. By calculating the harmonic frequencies at the optimized geometry, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental data. This analysis helps in the assignment of specific vibrational modes to the observed spectral peaks. For This compound , key predicted vibrations would include the C=O stretching of the ketone, C-N stretching within the imidazole ring, and various C-H stretching and bending modes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | |

| C-N Stretch (ring) | |

| Aromatic C-H Stretch | |

| Aliphatic C-H Stretch | |

| C-H Bending |

Gauge-Independent Atomic Orbital (GIAO) ¹H- and ¹³C-NMR Chemical Shift Predictions

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach for predicting the nuclear magnetic resonance (NMR) chemical shifts of molecules. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be determined relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). These predictions are highly valuable for confirming molecular structures and assigning signals in experimental ¹H- and ¹³C-NMR spectra.

For This compound , GIAO calculations would provide theoretical chemical shift values for each unique proton and carbon atom in the molecule. Comparing these predicted values with experimental data would serve as a powerful tool for structural verification.

Predicted ¹H-NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Imidazole ring protons | |

| N-methyl protons | |

| Methylene (B1212753) protons (-CH₂-) |

Predicted ¹³C-NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl carbon (C=O) | |

| Imidazole ring carbons | |

| N-methyl carbon | |

| Methylene carbon (-CH₂-) |

Electronic Transitions and UV-Vis Spectra

The study of electronic transitions and the interpretation of Ultraviolet-Visible (UV-Vis) spectra for compounds like this compound are fundamental to understanding their electronic structure and photophysical properties. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org For organic molecules containing unsaturated groups and heteroatoms, such as the imidazole ring and the carbonyl group in the target compound, the most significant transitions are typically π → π* and n → π*. tanta.edu.egnih.gov

The π → π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, which is common in systems with double bonds like aromatic rings and carbonyl groups. libretexts.org The n → π* transition involves moving a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. tanta.edu.eg These transitions occur in a spectral region that is experimentally accessible (200-700 nm) and are characteristic of specific functional groups known as chromophores. libretexts.orgtanta.edu.eg

Table 1: Common Electronic Transitions and Influencing Factors

| Transition Type | Description | Typical Chromophores | Factors Affecting λmax |

|---|---|---|---|

| **π → π*** | Electron excitation from a π bonding orbital to a π* antibonding orbital. | Dienes, polyenes, aromatic rings, carbonyls. | Conjugation (increases λmax), solvent polarity (red shift for polar solvents). libretexts.orgtanta.edu.eg |

| **n → π*** | Electron excitation from a non-bonding orbital to a π* antibonding orbital. | Carbonyls, nitro groups, compounds with N, O, S. | Solvent polarity (blue shift for polar solvents). tanta.edu.eg |

| **σ → σ*** | Electron excitation from a σ bonding orbital to a σ* antibonding orbital. | Alkanes (requires high energy). | Occurs in the far-UV region (<190 nm). libretexts.org |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for the elucidation of reaction mechanisms, offering insights that are often inaccessible through experimental methods alone. rsc.orgresearchgate.net For reactions involving this compound, computational studies can map out potential energy surfaces, identify transition states, and calculate activation energies, thereby predicting the most likely reaction pathways. mdpi.com

Methodologies such as Density Functional Theory (DFT) are frequently employed to investigate the geometric and electronic structures of reactants, intermediates, transition states, and products. mdpi.com This approach allows for a detailed understanding of the energetic feasibility of a proposed mechanism. mdpi.com For instance, computational analysis can confirm whether a reaction is spontaneous or requires a catalyst by comparing the energies of the species along the reaction coordinate. mdpi.com

Advanced computational techniques also explore the role of non-covalent interactions, which can be crucial in stabilizing transition states, particularly in catalyzed reactions. researchgate.net Furthermore, molecular dynamics (MD) simulations can provide insights into the influence of solvent effects and the dynamic behavior of molecules during a reaction. researchgate.net The "distortion/interaction" or "activation strain" model is another theoretical tool used to quantify the energy required to distort reactants into their transition state geometries and the interaction energy between them within the transition state complex. researchgate.net These computational discoveries are vital for optimizing reaction conditions and designing more efficient synthetic routes. rsc.org

Table 2: Computational Methods in Reaction Mechanism Studies

| Method | Application | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Calculating electronic structure and energies of molecules. | Reaction pathways, activation energy barriers, transition state geometries, thermodynamic stability. mdpi.com |

| Molecular Dynamics (MD) | Simulating the physical movements of atoms and molecules. | Solvent effects, conformational changes, stability of intermediates over time. researchgate.net |

| Distortion/Interaction Model | Analyzing the components of the activation energy. | Quantifies reactant distortion energy and interaction energy in the transition state. researchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying reactions in large systems (e.g., enzymes). | High-accuracy quantum calculations for the reaction center combined with classical mechanics for the environment. |

Biological Activity and Molecular Mechanism Studies

Receptor Modulation Studies

The imidazole (B134444) nucleus is a key structural feature in many biologically active compounds, capable of interacting with a wide range of biological targets through various non-covalent interactions. While direct receptor modulation studies on 1-(1-methyl-1H-imidazol-2-yl)propan-1-one are not extensively detailed in the available literature, the broader class of imidazole-containing molecules has been shown to modulate several receptor types.

For instance, certain derivatives of 1-aryl-2-aminoimidazoline have been investigated for their effects on the μ-opioid receptor (MOP). These studies found that some carbonyl derivatives of these compounds can act as negative allosteric modulators, meaning they can inhibit the receptor's response to its primary activating ligand without binding to the main active site. This suggests that the imidazole scaffold can be oriented within receptor binding pockets to influence receptor conformation and function.

Furthermore, other imidazole-like ligands have been designed to selectively target I1-imidazoline receptors, which are involved in cardiovascular regulation. The ability of the imidazole ring to participate in hydrogen bonding, as well as its electronic properties, makes it a versatile pharmacophore for achieving receptor affinity and selectivity. The specific substitution pattern on the imidazole ring and its appended side chains, such as the N-methyl and propan-1-one groups in the title compound, would critically influence which receptors are targeted and the nature of the modulation (e.g., agonist, antagonist, or allosteric modulator).

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For imidazole derivatives, SAR explores how chemical modifications to the core structure affect their therapeutic properties.

Impact of Imidazole Ring Modifications on Biological Profile

Modifications to the imidazole ring itself, including the position and nature of substituents, significantly alter the biological activity of the resulting compounds.

N-Substitution: The presence of a methyl group at the N-1 position, as in this compound, is a key modification. This N-methylation prevents tautomerization and can increase the basicity of the molecule compared to its unsubstituted counterpart. This change can affect the compound's pharmacokinetic properties and its ability to interact with biological targets. In the development of potent Jak2 inhibitors, a novel series of 1-methyl-1H-imidazole derivatives was designed and evaluated, highlighting the importance of the N-methyl group for achieving high cellular activity.

Ring Substitution: The addition of other groups to the carbon atoms of the imidazole ring also has a profound impact. For example, the introduction of a nitro group, particularly at the 4- or 5-position, is a common strategy in the development of antimicrobial and antiprotozoal agents. A study on 1-methyl-4-nitroimidazole derivatives used this scaffold to synthesize new thiosemicarbazide and hydrazone compounds with potential antimicrobial and anticancer activities.

Role of Propan-1-one and its Substituents in Activity

The propan-1-one side chain is another critical determinant of biological activity. Studies on structurally related compounds, such as 3-(1H-imidazol-1-yl)propan-1-one derivatives, provide insight into the role of this moiety. In a series of compounds tested for anti-Candida activity, the three-carbon bridge between the imidazole and an aromatic ring was found to be an important structural feature.

Further modifications to this ketone-containing side chain, such as converting the ketone to an oxime and then to various oxime esters, led to significant variations in antifungal potency. This demonstrates that the propan-1-one group is not merely a linker but an active participant in the molecule's interaction with its target, and it serves as a valuable site for chemical modification to enhance activity.

| Compound Modification | Observed Effect on Biological Activity | Reference Compound Class |

|---|---|---|

| Conversion of propan-1-one to oxime ester | Significant enhancement of anti-Candida activity | 3-(1H-imidazol-1-yl)propan-1-one |

| Substitution on the aromatic ring of the propan-1-one chain | Modulation of antifungal potency based on electronic and steric properties of the substituent | 3-(1H-imidazol-1-yl)propan-1-one |

Steric and Electronic Effects on Biological Response

For instance, in the development of retinoid X receptor-α (RXRα) antagonists, the position of substituents on a benzothiazole core (structurally related to substituted imidazoles) determined the inhibitory activity. Similarly, SAR studies on imidazole-based anticancer agents have shown that substitution with a hydrophobic ring and a long aliphatic chain can lead to anti-inflammatory activity, while electron-sharing features can enhance anticancer properties. The N-methyl group in this compound contributes a specific steric and electronic profile that, in combination with the propan-1-one moiety, defines its potential biological activity.

Role as a Pharmaceutical Scaffold and Intermediate in Drug Discovery

The imidazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and biologically active molecules. Its unique structural and electronic properties allow it to serve as a versatile foundation for building complex molecules with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.

The structure of this compound represents a simple yet versatile chemical entity that can be used as a starting material or intermediate for the synthesis of more complex drug candidates. The ketone functional group is particularly useful as it provides a reactive handle for a wide variety of chemical transformations, allowing for the attachment of different molecular fragments to explore and optimize biological activity.

Design and Synthesis of Derivatives for Biological Evaluation

The utility of the imidazole-ketone scaffold is evident in the numerous strategies employed to synthesize derivatives for biological testing. A common approach involves using the ketone as a point of diversification.

For example, ketones analogous to the title compound have been synthesized by reacting an appropriate acetophenone (B1666503) with dimethylamine (B145610) hydrochloride and paraformaldehyde to yield a Mannich base, which is then used to alkylate imidazole. The resulting imidazole-propanone can then be further modified. In one study, these ketones were converted to oxime esters, leading to the discovery of potent anti-Candida agents.

Another synthetic strategy involves the Claisen-Schmidt condensation of an imidazole-containing aldehyde with a substituted acetophenone to create imidazole-chalcone hybrids, which have been investigated for their antifungal properties. Furthermore, the core 1-methyl-imidazole unit can be incorporated into more complex structures, as demonstrated in the synthesis of potent Jak2 inhibitors, where a 1-methyl-1H-imidazol-4-amine was a key building block. These examples underscore the value of the this compound framework as a versatile intermediate in the discovery of new therapeutic agents.

Contribution to Heterocyclic Chemistry in Medicinal Applications

The imidazole scaffold is a prominent feature in many biologically active molecules and serves as a crucial building block in medicinal chemistry for the synthesis of more complex heterocyclic systems. The compound This compound exemplifies this role as a versatile precursor for the generation of novel heterocyclic structures with potential therapeutic applications. Its chemical architecture, featuring a reactive ketone functional group positioned adjacent to the substituted imidazole ring, provides a convenient entry point for various cyclization and condensation reactions.

One of the significant contributions of This compound to heterocyclic chemistry lies in its utility as a starting material for the synthesis of substituted pyrazoles. The reaction of this imidazolyl ketone with different hydrazine derivatives offers a straightforward and efficient method for constructing pyrazole rings. This transformation is of considerable interest in medicinal chemistry because pyrazole-containing compounds are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

The general synthetic route involves the condensation of the ketone with a hydrazine, which can be unsubstituted or substituted with various functional groups, to form an intermediate hydrazone. Subsequent intramolecular cyclization of the hydrazone, often promoted by acidic or basic conditions, leads to the formation of the pyrazole ring. The substituents on the resulting pyrazole are determined by the structure of the starting imidazolyl ketone and the hydrazine used. Specifically, the reaction of This compound with hydrazine hydrate would yield a pyrazole with a methyl group and a 1-methyl-1H-imidazol-2-yl group attached to the pyrazole ring.

The biological significance of the resulting pyrazole derivatives is noteworthy. For instance, the incorporation of the imidazole moiety into the pyrazole scaffold can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The imidazole ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially enhancing the binding affinity and efficacy of the compound.

Detailed research findings have demonstrated the successful synthesis of a series of novel pyrazole derivatives starting from imidazolyl ketones. These studies often include the evaluation of the synthesized compounds for their biological activities. For example, pyrazoles derived from the reaction of 1-(1-methyl-1H-imidazol-2-yl)ethan-1-one, a closely related analogue, with various substituted hydrazines have been synthesized and characterized. While specific biological activity data for pyrazoles derived directly from This compound is not extensively documented in publicly available literature, the established biological profiles of similar pyrazole derivatives suggest that they are promising candidates for further investigation.

The table below illustrates the potential for generating a library of diverse pyrazole structures from This compound by varying the hydrazine reactant. This highlights the compound's role as a key intermediate in the synthesis of medicinally relevant heterocyclic compounds.

| Hydrazine Reactant | Resulting Pyrazole Substituent | Potential Biological Interest |

| Hydrazine hydrate | Unsubstituted on pyrazole nitrogen | Broad-spectrum biological screening |

| Phenylhydrazine | Phenyl group on pyrazole nitrogen | Anti-inflammatory, Analgesic |

| 4-Methylphenylhydrazine | 4-Methylphenyl group on pyrazole nitrogen | Enhanced lipophilicity, potential for improved cell permeability |

| 4-Chlorophenylhydrazine | 4-Chlorophenyl group on pyrazole nitrogen | Modulation of electronic properties, potential for altered target binding |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenyl group on pyrazole nitrogen | Antimicrobial, Anticancer |

Emerging Research Directions and Future Prospects

Development of Novel Synthetic Methodologies for Diversification

The future synthesis of 1-(1-methyl-1H-imidazol-2-yl)propan-1-one and its derivatives will likely move beyond traditional methods to embrace more advanced and efficient strategies. The aim is to create diverse molecular libraries for screening and development.

Recent advancements in catalysis offer promising avenues. For instance, palladium-catalyzed hydroalkylation reactions have been successfully applied to 2-acylimidazoles, enabling the creation of complex molecules with precise control over their three-dimensional structure. acs.org This type of stereodivergent catalysis, which can produce all possible stereoisomers of a molecule, is crucial for developing chiral building blocks for natural product synthesis and drug discovery. snnu.edu.cn Applying such methodologies to this compound could generate a wide array of structurally varied analogs.

Furthermore, the van Leusen imidazole (B134444) synthesis, a powerful method for constructing the imidazole ring from specific precursors, could be adapted for one-pot syntheses of highly substituted derivatives. nih.gov Innovations that allow for the direct conversion of alcohols to N-alkylimidazoles using reagents like N,N'-carbonyldiimidazole (CDI) could also streamline the synthesis of precursors and final compounds. researchgate.net These approaches would facilitate the rapid diversification of the core structure, allowing for systematic exploration of its structure-activity relationships.

Table 1: Emerging Synthetic Strategies for Acylimidazole Diversification

| Methodology | Description | Potential Advantage |

|---|---|---|

| Stereodivergent Catalysis | Utilizes dual catalyst systems (e.g., Nickel/Iridium) to control the formation of specific stereoisomers during allylation or alkylation of the acylimidazole core. snnu.edu.cn | Precise synthesis of complex, chiral molecules for pharmaceutical applications. |

| Palladium-Catalyzed Hydroalkylation | Employs a palladium catalyst and a chiral ligand to add alkyl groups across alkoxyallenes, with the 2-acylimidazole acting as the nucleophile. acs.org | Access to enantiomerically pure compounds with adjacent stereocenters. |

| van Leusen Imidazole Synthesis | A three-component reaction using a tosylmethyl isocyanide (TosMIC) precursor to form the imidazole ring. nih.gov | High flexibility in introducing various substituents onto the imidazole core. |

| Direct N-Alkylation from Alcohols | Involves activating alcohols with reagents like CDI for direct conversion to N-alkylimidazoles. researchgate.net | Efficient and direct synthesis of N-substituted imidazole precursors. |

Advanced Applications in Catalysis and Material Science

The inherent chemical properties of the N-methylimidazole moiety suggest significant potential for this compound in catalysis and material science. N-methylimidazole itself is known to be an effective catalyst in various organic reactions, including acetylations and aza-Michael additions. acs.orgresearchgate.net

In material science, the imidazole ring is a key building block for creating advanced polymers. researchgate.net Its ability to participate in hydrogen bonding and, in its quaternized imidazolium (B1220033) form, electrostatic interactions, makes it ideal for designing self-assembling materials, ion-conductive polymers (ionenes), and bioactive hydrogels. researchgate.net Derivatives of this compound could be polymerized or grafted onto surfaces to create materials with novel electronic, thermal, or biological properties.

Exploration of New Biological Targets and Mechanisms

The imidazole scaffold is a cornerstone of medicinal chemistry, found in numerous antimicrobial and anticancer agents. nano-ntp.comresearchgate.net While the precise biological activity of this compound is not yet fully characterized, its structure suggests it could be a promising starting point for drug discovery.

Antifungal and Antibacterial Targets: Many existing azole antifungal drugs function by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase (encoded by the ERG11 or CYP51A gene), which is critical for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. mdpi.com Future research will likely investigate whether this compound shares this mechanism or if it acts on novel targets. Emerging antifungal targets include other enzymes in the ergosterol pathway, components of the fungal cell wall like β-glucan synthase, or processes related to nucleic acid and protein synthesis. nih.govmdpi.comcreative-biolabs.com

Similarly, in the antibacterial realm, new mechanisms are continuously being sought to combat resistance. While some imidazole-containing compounds disrupt bacterial membranes or DNA synthesis, others, like the imidazopyrazinones, have been shown to target DNA gyrase, an enzyme essential for bacterial DNA replication. nano-ntp.comnih.gov Screening this compound and its analogs against a panel of these new targets could reveal novel antimicrobial activities.

Enzyme Inhibition in Human Disease: Beyond antimicrobial applications, imidazole derivatives are being designed as inhibitors for a wide range of human enzymes implicated in diseases like cancer. For example, they have been developed as inhibitors of heme oxygenase-1 (HO-1), carbonic anhydrase IX and XII, and FMS-like tyrosine kinase 3 (FLT3), all of which are targets in cancer therapy. mdpi.comnih.govnih.gov The specific shape and electronic properties of this compound make it a candidate for docking into the active sites of various enzymes, opening up possibilities for its development as a therapeutic agent for a range of conditions.

Integration of Computational and Experimental Approaches for Rational Design

The development of novel derivatives of this compound will be significantly accelerated by the tight integration of computational and experimental techniques. This synergy allows for a rational, hypothesis-driven approach to molecular design, saving time and resources.

Computational Modeling and Screening: Molecular docking studies can predict how the compound and its virtual analogs will bind to the active sites of known biological targets. mdpi.com This allows researchers to prioritize the synthesis of molecules with the highest predicted affinity and selectivity. For instance, computational models have been used to design potent imidazole-based inhibitors of aromatase and carbonic anhydrase by optimizing interactions within the enzyme's binding pocket. nih.govresearchgate.net

In addition to predicting binding, computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of new molecules. mdpi.com This in silico analysis helps to identify candidates with promising drug-like properties early in the design process, reducing the likelihood of late-stage failures.

DFT in Synthesis and Mechanistic Studies: Density Functional Theory (DFT) calculations are becoming indispensable for understanding and optimizing synthetic reactions. DFT can be used to model reaction transition states, explaining why a particular stereoisomer is formed and guiding the choice of catalysts and reaction conditions to achieve desired outcomes. acs.org This is particularly valuable for the complex catalytic reactions envisioned for the diversification of the this compound scaffold. By combining these computational insights with laboratory experiments, researchers can rationally design novel molecules with tailored properties for specific applications in medicine, catalysis, and material science. rsc.org

Q & A

Q. What are the key considerations for synthesizing 1-(1-methyl-1H-imidazol-2-yl)propan-1-one?

Methodological Answer: Synthesis typically involves coupling reactions or oxidative aminocarbonylation. For example:

- Reaction Optimization: Use anhydrous potassium carbonate as a base in refluxing dioxane (16–24 hours) to facilitate nucleophilic substitution reactions involving imidazole derivatives .

- Yield Enhancement: Mild oxidative conditions (e.g., Pd-catalyzed aminocarbonylation) improve yields (70–95%) while minimizing side products .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray Crystallography: Use SHELXL/SHELXS for refinement, ensuring data resolution < 1.0 Å. Example: A mean C–C bond length deviation of 0.003 Å and R-factor < 0.05 were achieved for analogous imidazole derivatives .

- Spectroscopy: Employ -/-NMR to confirm substituent positions. For instance, imidazole protons resonate at δ 7.1–7.3 ppm, while ketone carbonyls appear near 180 ppm in -NMR .

Q. What factors influence the stability of this compound under experimental conditions?

Methodological Answer:

- pH Sensitivity: The compound hydrolyzes in acidic conditions (pH < 3) due to ketone protonation. Neutral or alkaline buffers (pH 7–9) enhance stability .

- Light/Temperature: Store at –20°C in amber vials to prevent photodegradation. Thermal decomposition occurs above 150°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for imidazole-containing compounds?

Methodological Answer:

- Data Validation: Cross-check SHELX-refined structures with DFT-calculated bond lengths. Discrepancies > 0.02 Å may indicate twinning or disorder .

- High-Resolution Data: Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality for low-symmetry crystals .

Example: A study on 1-(2-methyl-5-nitro-1H-imidazol-4-yl)ethanone achieved an R-factor of 0.043 using SHELXL, with C–C bond deviations < 0.005 Å .

Q. What experimental strategies are effective for evaluating biological activity?

Methodological Answer:

- Anti-Infective Assays: Test against Leishmania spp. at 10–50 µM concentrations, monitoring IC₅₀ via MTT assays. Analogous imidazole derivatives showed IC₅₀ = 12.5 µM .

- Neuropathic Pain Models: Use rodent assays (e.g., chronic constriction injury) to assess analgesic activity. Crystalline forms of related compounds demonstrated 60% pain reduction at 10 mg/kg .

Q. How can computational methods guide the design of derivatives with enhanced activity?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps). For example, a ∆E = 4.2 eV correlates with redox stability .

- Molecular Docking: Use AutoDock Vina to simulate binding to targets like Leishmania N-myristoyltransferase. A docking score < –8.0 kcal/mol suggests high affinity .

Q. What are the challenges in analyzing reaction intermediates during synthesis?

Methodological Answer:

- LC-MS Monitoring: Use C18 columns (ACN/water gradient) to detect intermediates. For example, a transient intermediate at m/z 195.1 was identified in oxidative coupling reactions .

- Quenching Studies: Rapid cooling (–78°C) and extraction (ethyl acetate) stabilize intermediates for NMR analysis .

Q. How do structural modifications impact pharmacological properties?

Methodological Answer:

- Mannich Base Derivatives: Introduce aminoalkyl groups via formaldehyde/amine condensation. A 3-(dimethylamino)propan-1-one derivative showed 2-fold higher bioavailability than the parent compound .

- Steric Effects: Bulky substituents (e.g., phenyl groups) reduce metabolic clearance by CYP3A4, as shown in microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.